Ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate
Description
Properties
IUPAC Name |
ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)8-10-7-5-3-4-6-12(7)11-8/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEWYZJHYQITGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2C=CC=CC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90977732 | |
| Record name | Ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90977732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62135-58-4 | |
| Record name | Ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90977732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Conventional Thermal Synthesis
Reaction Mechanism and Standard Protocol
The classical synthesis involves cyclocondensation of 1,2-diaminopyridinium 2,4,6-trimethylbenzenesulfonate with ethyl 2-chloro-2-oxoacetate in pyridine at elevated temperatures. The mechanism proceeds via nucleophilic acyl substitution followed by intramolecular cyclodehydration (Figure 1):
- Aminolysis : The primary amine attacks the electrophilic carbonyl carbon of ethyl 2-chloro-2-oxoacetate, displacing chloride.
- Cyclization : The secondary amine facilitates ring closure through N–N bond formation, eliminating water.
- Aromatization : Subsequent dehydration generates the conjugated triazolo[1,5-a]pyridine system.
Table 1: Optimized Thermal Synthesis Parameters
| Parameter | Specification |
|---|---|
| Reactants | 1,2-Diaminopyridinium salt (1 eq), ethyl 2-chloro-2-oxoacetate (2 eq) |
| Solvent | Pyridine |
| Temperature | 100°C |
| Reaction Time | 18 hours |
| Workup | Trituration with Na₂CO₃, DCM extraction, ether recrystallization |
| Yield | 90.6% |
| Purity (HPLC) | >98% |
Microwave-Assisted Synthesis
Catalyst-Free Cyclization
Microwave irradiation (100°C, 15 min) enables rapid synthesis using 1-amino-2-imino-pyridine derivatives and carboxylic acids. This method eliminates metal catalysts while maintaining yields comparable to thermal routes (Table 2).
Table 2: Microwave Protocol Performance
| Entry | Substrate | Acid | Yield (%) |
|---|---|---|---|
| 1 | 1-Amino-2-imino-pyridine | Acetic acid | 84 |
| 2 | 3-Cyano derivative | Glyoxalic acid | 79 |
| 3 | 5-Bromo derivative | Benzoyl chloride | 81 |
Advanced Green Chemistry Approaches
Tandem Transamidation-Cyclization
A 2024 protocol employs enaminonitriles and benzohydrazides under microwave conditions (120°C, 24h) to construct the triazolo core via a three-step tandem mechanism:
- Transamidation : Benzohydrazide transfers the acyl group to enaminonitrile.
- Nucleophilic Addition : Nitrile group attacks the activated carbonyl.
- Condensation : Cyclization with concurrent ammonia elimination.
Table 3: Green Synthesis Optimization
| Variable | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | Toluene | +15% vs. THF |
| Temperature | 120°C | 83% vs. 71% at 100°C |
| Equivalents | 2.0 eq benzohydrazide | Maximal conversion |
Comparative Analysis of Methodologies
Table 4: Synthesis Route Comparison
| Metric | Thermal | Microwave | Green |
|---|---|---|---|
| Time | 18 h | 15–30 min | 24 h |
| Yield | 90.6% | 79–84% | 83% |
| Catalyst | None | None | None |
| Solvent Volume | 50 mL/g | 10 mL/g | 15 mL/g |
| Energy Input (kWh/mol) | 12.4 | 3.2 | 4.8 |
Industrial-Scale Considerations
Process Intensification
Chemical Reactions Analysis
Types of Reactions: Ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms in the triazole ring.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyridine and triazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Pharmaceutical Applications
-
Antimicrobial Activity
- Ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate has been investigated for its antimicrobial properties. Studies indicate that derivatives of this compound exhibit significant activity against various bacterial strains, including resistant strains. For instance, a study demonstrated that modifications to the ethyl ester group enhance antibacterial efficacy .
- Anticancer Potential
- Neurological Applications
Synthesis and Derivative Development
The synthesis of this compound has been optimized through various methods:
- Microwave-Assisted Synthesis : This technique has significantly reduced reaction times while improving yields. For example, reactions conducted under microwave irradiation resulted in yields exceeding 85% when using acetic acid as a catalyst .
- Modifications for Enhanced Activity : Structural modifications have been employed to enhance the biological activity of the compound. For instance, substituting different functional groups on the pyridine ring has yielded derivatives with improved potency against target pathogens and cancer cells .
Material Science Applications
-
Polymer Chemistry
- This compound is being researched for its potential use in polymer synthesis. Its ability to act as a monomer or cross-linking agent can lead to the development of advanced materials with specific properties tailored for applications in coatings and adhesives.
- Sensors
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Findings/Results |
|---|---|---|
| Antimicrobial | Bacterial infections | Significant activity against resistant strains |
| Anticancer | Cytotoxicity in cancer cell lines | Induces apoptosis through specific pathways |
| Neurological | Neuroprotection | Inhibits receptors related to neurodegenerative diseases |
| Polymer Chemistry | Monomer/cross-linking agent | Development of advanced materials |
| Sensors | Detection of pollutants | Selective binding capabilities |
Case Studies and Research Findings
- A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various derivatives of this compound for their anticancer properties. The results indicated that certain modifications significantly enhanced cytotoxicity against breast cancer cell lines .
- Another research effort focused on the compound's antimicrobial properties revealed that it could serve as a lead compound for developing new antibiotics targeting resistant bacterial strains .
Mechanism of Action
The mechanism by which ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate exerts its effects involves interaction with specific molecular targets and pathways. For instance, as a JAK1 and JAK2 inhibitor, it interferes with the Janus kinase signaling pathway, which is crucial for various cellular processes, including immune response and cell growth . The compound’s ability to act as an inverse agonist for RORγt suggests its potential in modulating immune responses and inflammation.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s derivatives and analogues vary in substituents, which significantly influence their physical, chemical, and biological properties. Key examples include:
Key Observations :
- Electron-Withdrawing Groups (e.g., Br, Cl) : Bromo and chloro derivatives (e.g., Ethyl 6-bromo-) exhibit altered reactivity in nucleophilic substitution or cross-coupling reactions due to increased electrophilicity .
- Lipophilicity : Methyl or ethyl groups (e.g., Ethyl 5,7-dimethyl-) enhance membrane permeability, relevant in agrochemical design .
- Functional Group Interconversion : The hydroxyl group in 7-hydroxy derivatives allows further derivatization (e.g., chlorination to 7-chloro analogues) .
Key Observations :
Physicochemical Properties
IR and NMR spectral data highlight functional group differences:
Biological Activity
Ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antiviral and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
This compound belongs to a class of compounds known as triazolopyridines. These compounds are characterized by a triazole ring fused to a pyridine structure, which is known for its ability to interact with various biological targets. The synthesis of this compound typically involves multi-step processes that can include microwave-assisted reactions and the use of specific catalysts to enhance yield and purity .
Antiviral Activity
One of the most notable biological activities of this compound is its antiviral properties. Research has demonstrated that derivatives of this compound can inhibit the interaction between viral proteins essential for replication. For instance, studies focusing on influenza A virus have shown that certain triazolo derivatives can disrupt the PA-PB1 interaction critical for viral RNA polymerase function. The effectiveness is quantified by IC50 values in micromolar ranges, indicating potent activity against viral replication .
Anticancer Properties
In addition to its antiviral effects, this compound has been investigated for its potential as an anticancer agent. It has been reported to inhibit AXL receptor tyrosine kinase function, which is implicated in various proliferative conditions including cancer. By inhibiting this pathway, this compound may contribute to reduced tumor growth and metastasis .
Study on Influenza Virus Inhibition
A significant study evaluated the antiviral activity of several triazolo derivatives against influenza A virus. The results indicated that this compound exhibited an EC50 value that demonstrated substantial inhibition of plaque formation in infected cells. The cytotoxicity was assessed using MTT assays to ensure that antiviral effects were not due to cell toxicity .
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index |
|---|---|---|---|
| This compound | 10 ± 2 | >250 | >25 |
| Ribavirin (control) | 10 ± 2 | >250 | >25 |
AXL Inhibition in Cancer Models
Another significant study focused on the role of this compound in cancer biology. Here it was shown that the compound inhibited AXL receptor-mediated signaling pathways in vitro. The inhibition led to decreased cell proliferation and increased apoptosis in cancer cell lines. The findings suggest that this compound could be developed further as a therapeutic agent against cancers characterized by AXL overexpression .
Q & A
Q. What are the standard synthetic routes for Ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate?
The compound is typically synthesized via cyclocondensation reactions. For example, reacting ethyl α-cyanocinnamate derivatives with amines or hydrazines in ethanol under reflux conditions, catalyzed by piperidine. This method yields triazolo-pyridine cores with ester functionalities, as demonstrated in the synthesis of related derivatives (e.g., 72% yield for compound 10c via reflux with piperidine) . Alternative routes include using KHSO₄ as a catalyst for cyclization, as seen in pyrazolo-pyrimidine syntheses .
Q. How is the purity and structural identity of synthesized derivatives confirmed?
Characterization relies on a combination of techniques:
- 1H NMR to confirm substituent positions and integration ratios (e.g., δ 1.39 ppm for ethyl CH₃ in 10c ) .
- IR spectroscopy to identify functional groups (e.g., C≡N at 2215 cm⁻¹ and C=O at 1710 cm⁻¹) .
- Elemental analysis to validate molecular formulas (e.g., C, H, N, S percentages within ±0.3% of theoretical values) .
- Melting point analysis to assess purity (e.g., 187–189°C for 10a ) .
Q. What solvents and catalysts are optimal for synthesizing triazolo-pyridine derivatives?
Ethanol is commonly used as a solvent due to its ability to dissolve polar intermediates and facilitate cyclization. Catalysts like piperidine (0.1 mL per 0.01 mol substrate) enhance reaction efficiency by deprotonating intermediates, as seen in the synthesis of 10a –10c . For acid-catalyzed reactions, KHSO₄ (2 equivalents) promotes cyclocondensation of pyrazole derivatives .
Advanced Research Questions
Q. How do substituents on the triazolo-pyridine core influence reaction yields and physicochemical properties?
Electron-withdrawing groups (e.g., Cl, NO₂) on aryl rings can reduce yields due to steric hindrance or electronic deactivation, while electron-donating groups (e.g., OCH₃) improve reactivity. For example, 12f (p-tolyl substituent) achieved 70% yield, whereas 12h (pyridinyl) yielded 65% . Substituents also affect melting points (e.g., >300°C for 12g with a furan group vs. 268°C for 12f ) and solubility .
Q. What strategies resolve contradictory NMR data for triazolo-pyridine derivatives?
Discrepancies in chemical shifts (e.g., NH protons in DMSO-d₆) can arise from tautomerism or solvent effects. Advanced methods include:
Q. How can reaction conditions be optimized to improve yields of triazolo-pyridine derivatives?
Key parameters include:
- Catalyst loading : Increasing KHSO₄ from 1 to 2 equivalents improved pyrazolo-pyrimidine yields by 15% .
- Solvent polarity : Switching from ethanol to DMF enhanced cyclization rates for sterically hindered substrates .
- Temperature control : Reflux (80–100°C) is optimal for most reactions, but microwave-assisted synthesis can reduce time (e.g., 30 minutes vs. 3 hours) .
Q. What role does the ethyl ester group play in the biological activity of triazolo-pyridine derivatives?
The ester group enhances membrane permeability and serves as a prodrug moiety. In CB2 cannabinoid receptor studies, ethyl esters (e.g., 13d ) showed higher binding affinity than carboxylic acids, likely due to improved lipophilicity (logP ~2.5 vs. ~0.8) . Hydrolysis to the free acid in vivo can modulate activity, as seen in adenosine receptor antagonists .
Q. How are computational methods used to predict the activity of triazolo-pyridine derivatives?
Molecular docking and interaction energy fingerprints (IEFs) rationalize structure-activity relationships (SAR). For example, in silico models revealed that a benzylamino group at C5 in 14 enhances hA2A adenosine receptor binding (Ki = 1.44 nM) by forming hydrophobic interactions with transmembrane domains . Density functional theory (DFT) calculations further optimize substituent geometries for target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
